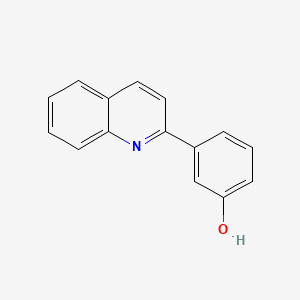

3-(2-Quinolinyl)benzenol

Vue d'ensemble

Description

The compound 3-(2-Quinolinyl)benzenol is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds with a complex structure that includes a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 2H-thieto[3,2-b]quinoline derivatives is reported through the treatment of 2-aminobenzaldehydes with (Z)-2-benzylidenethietan-3-one in refluxing basic ethanol, leading to the formation of 2-phenylthieno[3,2-b]quinolines . Another approach involves the one-pot three-component reaction of indanedione, α-naphthylamine, and various substituted arylaldehydes under solvent-free conditions using ultrasonic irradiation, yielding 7-aryl-8H-benzo[h]indeno[1,2-b]quinolin-8-ones . Additionally, the condensation of 1,2,3,4-tetrahydrobenzo[g]quinolin-4-one with aromatic aldehydes in an alkaline medium has been developed to synthesize 3-substituted benzo[g]quinolin-4-ones .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For example, the molecular structure of a zinc complex derived from a quinoline derivative was determined by single crystal X-ray diffraction, revealing a distorted square-pyramidal geometry . Similarly, the molecular structure of two representative compounds of 6H-1-benzopyrano[4,3-b]quinolin-6-ones was confirmed by single crystal X-ray diffraction study .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The reaction of 3-(1H-1,5-Benzodiazepin-2(3H)-ylidenemethyl)quinoxalin-2(1H)-ones with nucleophiles in acidic medium leads to the conversion of the seven-membered ring to a five-membered ring, forming dihetarylmethanes . Another example is the synthesis of benzo[g]quinoline derivatives, where the first stage of the reaction is the formation of the corresponding benzylidene derivative, which then isomerizes into the more stable benzyl derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure and substituents. The UV-Vis absorption and fluorescence spectra of organic compounds and their zinc complexes were measured, showing significant solvent influences on their luminescent properties, with red-shifts observed for the zinc complexes compared to the free organic compounds . The antiproliferative activities of some quinoline derivatives against human cancer cell lines have been evaluated, with certain compounds exhibiting good cytotoxicity . Additionally, the synthesis of benzofuro[3,2-b]quinolin-6(11H)one and derivatives has been reported, with an improved method for the synthesis of analogs .

Applications De Recherche Scientifique

Synthesis and Biological Properties : Quinoline derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. For instance, 2-chloroquinoline-3-carbaldehydes and related compounds showed significant radical scavenging activity, highlighting their potential as antioxidants (Subashini, Roopan, & Khan, 2010). Another study synthesized phenolic esters and amides of quinoline derivatives, evaluating their in vitro antioxidant and antibacterial activity, which showed good chelating ability and scavenging activity (Shankerrao, Bodke, & Mety, 2013).

Cancer Research : Quinoline compounds, including 3-(2-Quinolinyl)benzenol derivatives, have been extensively studied for their anticancer properties. For example, certain quinoline-based compounds demonstrate effective anticancer activity, acting as inhibitors of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011). Similarly, other studies have synthesized and evaluated quinoline derivatives for their antiproliferative activities against various human cancer cell lines (Reis et al., 2011).

Chemical Transformations and Synthesis : Quinoline derivatives have been employed in the synthesis of complex organic compounds. For instance, Baylis–Hillman adducts have been used to synthesize 3-benzylquinolin-2-ol and related structures (Lee et al., 2005). Additionally, compounds with quinoline skeletons have been synthesized for their potential applications in pharmacy, medicine, physics, and engineering (Michelini et al., 2019).

Material Science and Engineering : Quinoline derivatives are also explored in material science for their unique chemical properties and potential applications. For example, the synthesis of benzofuro[3,2‐b]quinolin‐6(11H)ones and their derivatives indicates the utility of quinoline compounds in material synthesis (Sunder & Peet, 1978).

Mécanisme D'action

Target of Action

Based on its chemical structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

It can be hypothesized that due to its aromatic nature, it may interact with its targets through π-π stacking, a common interaction seen in aromatic compounds . This interaction could lead to changes in the conformation or function of the target proteins or enzymes .

Biochemical Pathways

Aromatic compounds like 3-(2-quinolinyl)benzenol can potentially influence various metabolic pathways due to their ability to interact with a wide range of biomolecules .

Pharmacokinetics

The physicochemical properties of a compound, including its aromatic nature, can significantly impact its adme properties . For instance, the aromatic nature of this compound might influence its absorption and distribution within the body .

Result of Action

Aromatic compounds can potentially cause a variety of cellular effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

3-quinolin-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)16-15/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOWBAQAYCVXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)

![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)

![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)

![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)